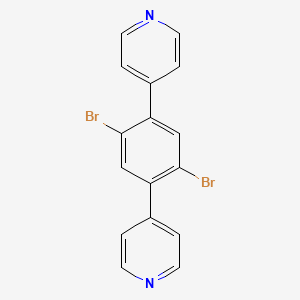
4,4'-(2,5-Dibromo-1,4-phenylene)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is a chemical compound with the molecular formula C16H10Br2N2. It is a derivative of pyridine, featuring two bromine atoms attached to a phenylene ring, which is further connected to two pyridine rings. This compound is known for its applications in various fields, including materials science and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine typically involves the bromination of 1,4-dipyridylbenzene. The reaction is carried out using bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Dichloromethane, toluene, or dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various applications in catalysis and materials science. The compound’s bromine atoms also provide reactive sites for further functionalization .
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine: Similar structure but with fluorine atoms instead of bromine.
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine: Contains methoxy groups instead of bromine atoms.
Uniqueness
4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is unique due to its bromine atoms, which provide specific reactivity and coordination properties. This makes it particularly useful in the synthesis of MOFs and COFs, where the bromine atoms can be further functionalized to introduce additional properties .
Properties
Molecular Formula |
C16H10Br2N2 |
|---|---|
Molecular Weight |
390.07 g/mol |
IUPAC Name |
4-(2,5-dibromo-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H10Br2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H |
InChI Key |
PQFVIWWYDZQDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2Br)C3=CC=NC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


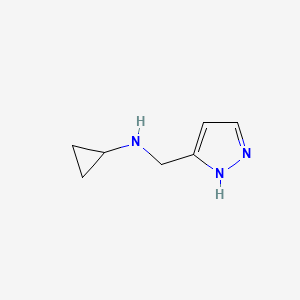

![6-[4-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360931.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)
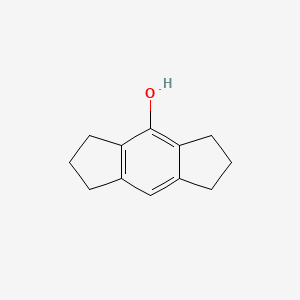
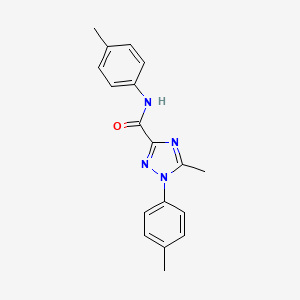
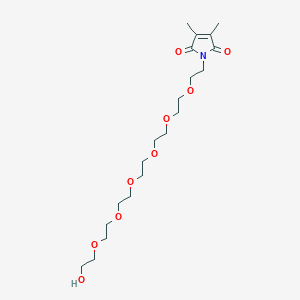
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)


